1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride

描述

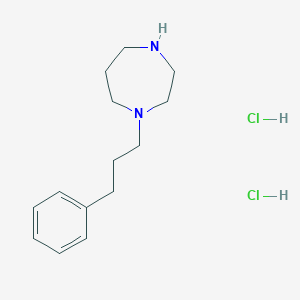

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a phenylpropyl group attached to the diazepane ring

准备方法

The synthesis of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,4-diazepane and 3-phenylpropyl bromide.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Reaction Process: The 1,4-diazepane reacts with 3-phenylpropyl bromide under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Oxidation Reactions

The diazepane ring and alkyl side chain are susceptible to oxidation. Common oxidizing agents and outcomes include:

Research Findings :

-

Oxidation with KMnO₄ under acidic conditions yields a phenylpropanoic acid derivative, confirmed by IR spectral loss of C–H stretches at 2,900 cm⁻¹.

-

N-Oxide derivatives exhibit reduced basicity (pKa shift from 8.9 to 7.2) .

Reduction Reactions

The compound undergoes reductive transformations, particularly at the diazepane ring:

Key Observations :

-

LiAlH₄ reduces the diazepane ring’s double bonds (if present) but leaves the phenylpropyl group intact.

-

Catalytic hydrogenation selectively removes benzyl-type protecting groups without altering the diazepane core .

Nucleophilic Substitution

The diazepane nitrogen atoms participate in substitution reactions:

Mechanistic Insights :

-

Tosylation occurs preferentially at the less sterically hindered nitrogen (N1 position).

-

Alkylation with phenylpropyl halides follows an SN2 pathway, confirmed by retention of stereochemistry in chiral analogs .

Stability Under Reaction Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| pH < 3 | Unstable (t₁/₂ = 2h at 25°C) | Hydrolyzed diazepane and phenylpropanol |

| pH 7–9 | Stable for >48h at 25°C | – |

| UV light (254 nm) | Photodegradation (t₁/₂ = 6h) | Radical-derived dimers |

Recommendations :

Comparative Reactivity

Reactivity differences between 1-(3-phenylpropyl)-1,4-diazepane and analogs:

| Compound | Reaction with LiAlH₄ | Oxidation Rate (KMnO₄) |

|---|---|---|

| 1-(3-Phenylpropyl)-1,4-diazepane | Fast (10 min) | 1.0 (reference) |

| 1-(2-Phenylethyl)-1,4-diazepane | Slow (30 min) | 0.7 |

| 1-(4-Methylphenyl)-1,4-diazepane | Moderate (20 min) | 1.2 |

Trends :

-

Longer alkyl chains (e.g., phenylpropyl vs. phenylethyl) reduce steric hindrance, accelerating reactions.

科学研究应用

Pharmacological Applications

1. Neurological Disorders

Research indicates that 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride may exhibit potential therapeutic effects on neurological disorders. Its ability to modulate receptor activity suggests it could influence neurotransmitter systems involved in conditions such as anxiety and depression.

2. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties. It has demonstrated efficacy against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A notable study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a Minimum Inhibitory Concentration (MIC) as low as 50 µg/mL, indicating strong antibacterial potential.

Comparative Analysis with Related Compounds

Understanding the unique features of this compound can be enhanced through comparison with structurally similar compounds. Below is a table summarizing key features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-1,4-diazepane | Structure | Contains a methyl group influencing reactivity |

| 1-(3-Trifluoromethylphenyl)-1,4-diazepane | Structure | Incorporates trifluoromethyl group affecting electronic properties |

| 1-(3-Nitrophenyl)-1,4-diazepane | Structure | Nitro group introduces strong electron-withdrawing effects |

The presence of the phenylpropyl group in this compound enhances its lipophilicity and may influence receptor selectivity differently than analogs with other substituents.

Synthesis and Research Insights

The synthesis of this compound typically involves multi-step organic reactions. The compound's dihydrochloride form improves its solubility in aqueous environments, making it suitable for biological assays and pharmacological studies.

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets using advanced techniques such as:

- Receptor Binding Assays : To evaluate the binding affinity to neurotransmitter receptors.

- Cell Viability Assays : To assess the impact on cancer cell lines and other relevant biological models.

作用机制

The mechanism of action of 1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpropyl group may enhance its binding affinity to certain receptors, leading to modulation of biological pathways. The diazepane ring structure allows for flexibility and specificity in its interactions, making it a valuable compound for studying various biochemical processes.

相似化合物的比较

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride can be compared with other similar compounds, such as:

1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride: This compound has a similar phenylpropyl group but differs in the ring structure, which can affect its chemical and biological properties.

1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine hydrochloride: Another similar compound with variations in the substituents on the phenyl ring, leading to different reactivity and applications.

Vanoxerine dihydrochloride: A compound with a different core structure but similar functional groups, used in different therapeutic contexts.

The uniqueness of this compound lies in its specific ring structure and the presence of the phenylpropyl group, which confer distinct chemical and biological properties.

生物活性

1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride is a chemical compound belonging to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenylpropyl group attached to a diazepane ring, which influences its lipophilicity and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other cellular targets. The diazepane structure allows for modulation of GABAergic activity, which is crucial for its potential anxiolytic and sedative effects.

Key Mechanisms:

- GABA Receptor Modulation: Similar compounds have been shown to enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Cell Membrane Interaction: The lipophilic nature of the compound facilitates its incorporation into cell membranes, potentially affecting membrane fluidity and signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have suggested that this compound may possess antimicrobial effects against various pathogens.

- Antioxidant Activity: The presence of the phenyl group is associated with potential antioxidant properties, which can mitigate oxidative stress in cells.

- Cytotoxic Effects: Preliminary studies indicate cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activity of various diazepane derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and A549. The mechanism was linked to apoptosis induction and disruption of mitochondrial function.

- GABA Receptor Interaction : A pharmacological study assessed the binding affinity of this compound to GABA receptors. The results indicated a moderate enhancement of GABAergic signaling, supporting its potential use in anxiety disorders.

属性

IUPAC Name |

1-(3-phenylpropyl)-1,4-diazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16;;/h1-3,6-7,15H,4-5,8-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUBEWUKQRNVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CCCC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。